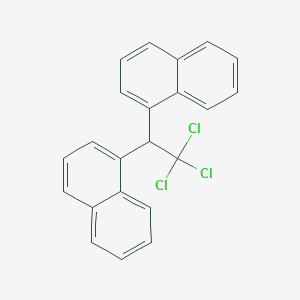
Trichlorodinaphthylethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichlorodinaphthylethane is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in various industrial applications due to its stability and reactivity. The compound is characterized by the presence of three chlorine atoms attached to a dinaphthylethane backbone, making it a versatile chemical in both research and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trichlorodinaphthylethane typically involves the chlorination of dinaphthylethane under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride. The process requires careful monitoring of temperature and reaction time to ensure the selective chlorination of the dinaphthylethane molecule.
Industrial Production Methods: In an industrial setting, this compound is produced through a multi-step process that includes the initial synthesis of dinaphthylethane followed by its chlorination. The production process is optimized to achieve high yields and purity of the final product. Advanced techniques such as catalytic chlorination and continuous flow reactors are employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Trichlorodinaphthylethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially or fully dechlorinated dinaphthylethane derivatives.
Substitution: Compounds with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
Trichlorodinaphthylethane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of trichlorodinaphthylethane involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The compound’s reactivity is influenced by the electronic and steric effects of the dinaphthylethane backbone, which modulate its chemical behavior.
Comparaison Avec Des Composés Similaires
Trichloroethylene: A halocarbon used as an industrial solvent with similar chlorination but different structural backbone.
1,1,1-Trichloroethane: Another chlorinated compound used as a solvent, differing in its simpler ethane backbone.
Tetrachloroethylene: A chlorinated solvent with four chlorine atoms, used in dry cleaning and degreasing.
Uniqueness of Trichlorodinaphthylethane: this compound stands out due to its dinaphthylethane backbone, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and makes it suitable for specific applications that other chlorinated compounds may not be able to achieve.
Propriétés
Formule moléculaire |
C22H15Cl3 |
|---|---|
Poids moléculaire |
385.7 g/mol |
Nom IUPAC |
1-(2,2,2-trichloro-1-naphthalen-1-ylethyl)naphthalene |
InChI |
InChI=1S/C22H15Cl3/c23-22(24,25)21(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21H |
Clé InChI |
VMRFXCDHBYPIBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CC4=CC=CC=C43)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


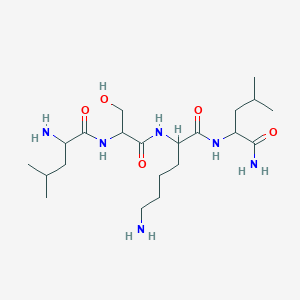
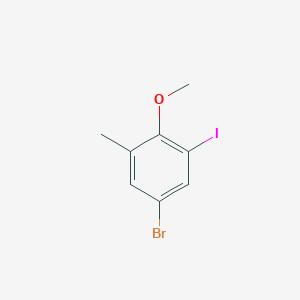
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B12466314.png)
![N-[3-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B12466317.png)
![2-{[1-(2,4-Dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol](/img/structure/B12466321.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12466336.png)
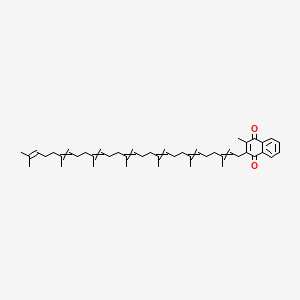
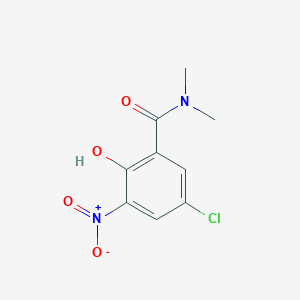
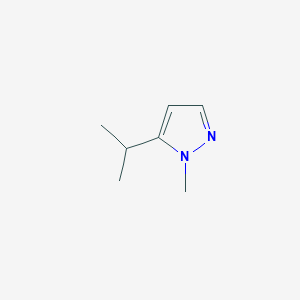
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate](/img/structure/B12466353.png)


![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466389.png)
![tert-butyl N-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}-N-methylcarbamate](/img/structure/B12466390.png)
